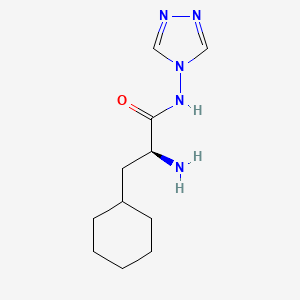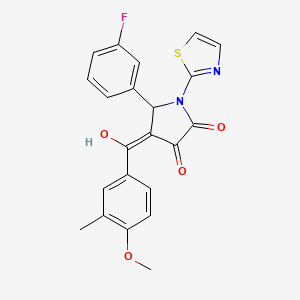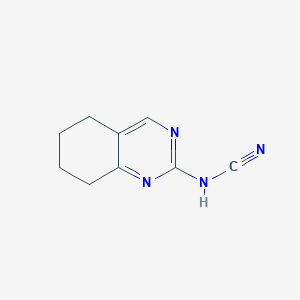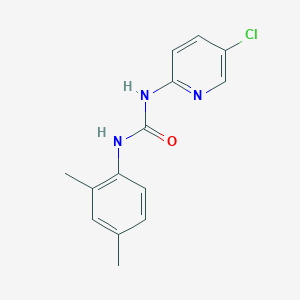
3-cyclohexyl-N~1~-4H-1,2,4-triazol-4-yl-L-alaninamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclohexyl-N~1~-4H-1,2,4-triazol-4-yl-L-alaninamide hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the triazole family of compounds and has been found to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
3-cyclohexyl-N~1~-4H-1,2,4-triazol-4-yl-L-alaninamide hydrochloride has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of applications in the fields of pharmacology, biochemistry, and molecular biology. It has been used to study the effects of various drugs on cellular processes, including cell signaling, protein synthesis, and DNA replication.
Mecanismo De Acción
The mechanism of action of 3-cyclohexyl-N~1~-4H-1,2,4-triazol-4-yl-L-alaninamide hydrochloride is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cellular processes. This compound has been found to be particularly effective at inhibiting the activity of enzymes involved in protein synthesis.
Biochemical and Physiological Effects
3-cyclohexyl-N~1~-4H-1,2,4-triazol-4-yl-L-alaninamide hydrochloride has been found to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory properties and has been used to treat various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-cyclohexyl-N~1~-4H-1,2,4-triazol-4-yl-L-alaninamide hydrochloride in lab experiments is its ability to inhibit the activity of enzymes involved in cellular processes. This makes it a valuable tool for studying the effects of various drugs on cellular processes. However, one limitation of using this compound is its potential toxicity. It is important to use this compound in a controlled environment and to follow proper safety protocols.
Direcciones Futuras
There are several future directions for research on 3-cyclohexyl-N~1~-4H-1,2,4-triazol-4-yl-L-alaninamide hydrochloride. One area of research is the development of new drugs that are based on the structure of this compound. Another area of research is the study of the effects of this compound on different types of cancer cells. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 3-cyclohexyl-N~1~-4H-1,2,4-triazol-4-yl-L-alaninamide hydrochloride involves the reaction of cyclohexylamine with 4H-1,2,4-triazole-4-carboxylic acid to form 3-cyclohexyl-4H-1,2,4-triazol-4-ylamine. This compound is then reacted with L-alanine methyl ester hydrochloride to form 3-cyclohexyl-N~1~-4H-1,2,4-triazol-4-yl-L-alaninamide hydrochloride.
Propiedades
IUPAC Name |
(2S)-2-amino-3-cyclohexyl-N-(1,2,4-triazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O/c12-10(6-9-4-2-1-3-5-9)11(17)15-16-7-13-14-8-16/h7-10H,1-6,12H2,(H,15,17)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVROJJANCLFDGW-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)NN2C=NN=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@@H](C(=O)NN2C=NN=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-chloro-2-pyridinyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5379380.png)
![(3S)-3-phenyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)butanamide](/img/structure/B5379382.png)
![N-(4-chlorophenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5379389.png)

![4-[(4-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}-1,4'-bipiperidin-1'-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B5379401.png)

![4-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B5379411.png)
![N-[2-(4-methoxyphenoxy)-1-methylethyl]-2,2-dimethylpropanamide](/img/structure/B5379417.png)
![1-allyl-4-[(4-chloro-2-methylphenoxy)acetyl]piperazine](/img/structure/B5379426.png)
![N-(2-hydroxypropyl)-N-methyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5379427.png)
![3-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5379435.png)
![methyl 4-({[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5379454.png)
